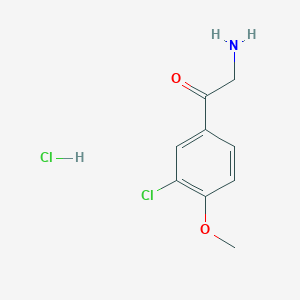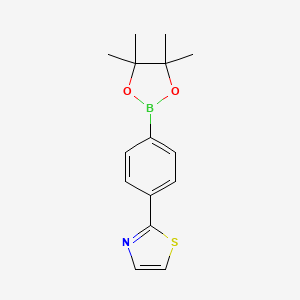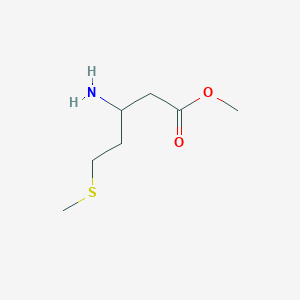
Methyl 5-amino-2-fluoro-3-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-2-fluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzoate structure. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-fluoro-3-hydroxybenzoate typically involves the esterification of 5-amino-2-fluoro-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions
Methyl 5-amino-2-fluoro-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-amino-2-fluoro-3-hydroxybenzaldehyde.
Reduction: Formation of 5-amino-2-fluoro-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 5-amino-2-fluoro-3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-amino-2-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the amino group.
Methyl 2-amino-5-fluoro-3-hydroxybenzoate: Similar structure but with different positioning of the amino group.
Uniqueness
Methyl 5-amino-2-fluoro-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a hydroxyl group on the benzoate ring allows for versatile chemical modifications and interactions .
特性
分子式 |
C8H8FNO3 |
|---|---|
分子量 |
185.15 g/mol |
IUPAC名 |
methyl 5-amino-2-fluoro-3-hydroxybenzoate |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3,11H,10H2,1H3 |
InChIキー |
SZESOMPYEOUIKS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=C1)N)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


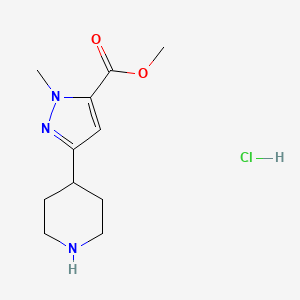
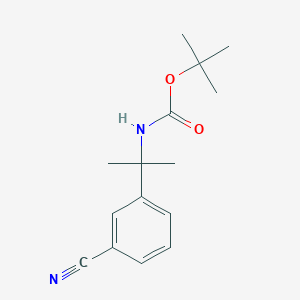
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
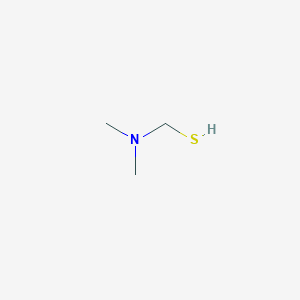
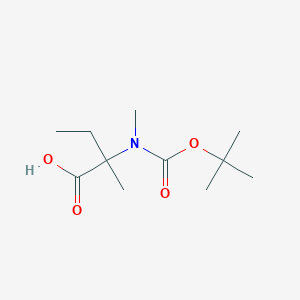

![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
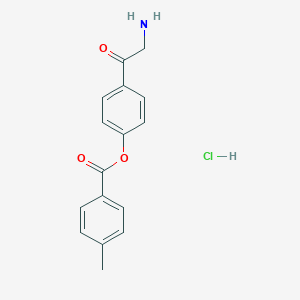

![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
